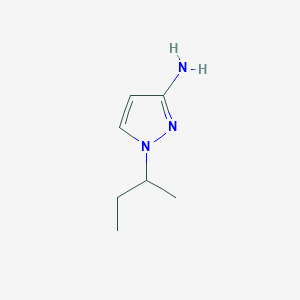

1-(Butan-2-yl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole-3-amine Heterocycles in Synthetic Chemistry

Pyrazole (B372694) scaffolds are electron-rich heterocyclic systems that are highly adaptable for use in organic synthesis. nih.govresearchgate.net The ring structure possesses both acidic and basic properties, with three nucleophilic positions (N1, N2, C4) and two electrophilic positions (C3, C5), allowing for a wide range of chemical transformations. nih.govresearchgate.net

The functionalization of the pyrazole nucleus with an amino group, particularly at the C3 position to form 3-aminopyrazoles, creates a class of compounds with enhanced utility. mdpi.comresearchgate.net These aminopyrazoles are advantageous frameworks that serve as valuable ligands for receptors and enzymes. mdpi.comresearchgate.net They are frequently employed as precursors in the synthesis of more complex, condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov The presence of the amino group provides a reactive handle for building molecular complexity, making 3-aminopyrazoles crucial intermediates in multi-step synthetic sequences. nih.govmdpi.com

Overview of Key Academic Research Domains for Pyrazole Amine Structures

The unique structural and electronic properties of pyrazole-containing molecules have led to their investigation across a broad spectrum of scientific disciplines. Molecules incorporating the pyrazole scaffold have demonstrated a wide array of biological activities. mdpi.comnih.gov

In medicinal chemistry , pyrazole derivatives are extensively studied for their therapeutic potential. nih.govnih.gov Specifically, compounds featuring the 3-aminopyrazole (B16455) core are widely reported as anticancer and anti-inflammatory agents. mdpi.com Research has also explored their efficacy as anti-infective agents, targeting bacterial and viral infections. mdpi.comresearchgate.net The pyrazole scaffold is considered a "privileged structure" in drug discovery, appearing in numerous inhibitors of protein kinases (PKIs), which are critical targets in oncology. nih.govnih.gov

In materials science , the intrinsic electronic and photophysical properties of pyrazoles make them valuable in the development of advanced materials. researchgate.netmdpi.com They are investigated for use as fluorescent probes and sensors, organic fluorophores, dyes, and components in optoelectronic and photoluminescent materials. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXLEATWNKMVOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Butan 2 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

The ¹H and ¹³C NMR spectra of pyrazole (B372694) amine derivatives provide a wealth of information for structural confirmation. nih.gov In a typical ¹H NMR spectrum of a pyrazole derivative, distinct signals corresponding to the protons on the pyrazole ring, the amine group, and any substituents can be observed. acs.orgmdpi.com For 1-(Butan-2-yl)-1H-pyrazol-3-amine, one would expect to see signals for the pyrazole ring protons, the NH₂ protons, and the protons of the butan-2-yl group (CH, CH₂, and CH₃). The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic pyrazole ring would appear at different chemical shifts than those on the aliphatic butyl chain. mdpi.com

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the pyrazole ring will have characteristic chemical shifts in the aromatic region, while the carbons of the butan-2-yl group will appear in the aliphatic region. acs.orgmdpi.com The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a valuable tool for confirming the molecular structure. The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, signal integrations, and coupling patterns, allows for the unambiguous assignment of the compound's constitution. nih.govresearchgate.net

Below is a representative table of expected ¹H and ¹³C NMR data for a substituted pyrazole amine, based on data from similar structures.

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| Pyrazole-H | 5.69 | Pyrazole C=C | 105.8 |

| NH | 5.38 | Pyrazole C-N | 139.6 |

| CH (butyl) | 2.63 | Butyl CH | 43.4 |

| CH₂ (butyl) | 2.38 | Butyl CH₂ | 37.1 |

| CH₃ (butyl) | 10.2 - 12.5 | Butyl CH₃ | 21.3 |

| Note: This is a generalized table based on typical values for pyrazole derivatives and may not represent the exact values for this compound. mdpi.com |

Due to the presence of a chiral center at the second carbon of the butan-2-yl group, this compound can exist as stereoisomers. Advanced two-dimensional (2D) NMR techniques are indispensable for assigning the stereochemistry of such molecules. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing information about their spatial proximity. nih.govresearchgate.net For instance, a NOESY experiment could show correlations between the protons of the butan-2-yl group and the protons of the pyrazole ring, helping to determine the preferred conformation of the butyl substituent relative to the ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish correlations between protons and carbons. nih.gov HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (2-3 bond) C-H couplings. nih.govipb.pt These experiments are crucial for confirming the connectivity of the molecule and can provide further evidence for stereochemical assignments by observing specific long-range correlations that are only possible in a particular stereoisomer. The combination of these advanced NMR methods allows for a detailed and unambiguous determination of the three-dimensional structure of this compound in solution. researchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govmdpi.comresearchgate.netspectrabase.com

Key expected vibrational frequencies include:

N-H stretching: The amine group (NH₂) will show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. nih.gov The presence of two bands in this region is indicative of a primary amine.

C-H stretching: The C-H bonds of the aromatic pyrazole ring and the aliphatic butan-2-yl group will have distinct stretching frequencies. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org

C=N and C=C stretching: The pyrazole ring contains both C=N and C=C bonds, which will exhibit stretching vibrations in the fingerprint region of the spectrum, typically between 1400 and 1650 cm⁻¹. acs.org

N-N stretching: The N-N bond within the pyrazole ring also has a characteristic stretching frequency. acs.org

The following table summarizes the expected FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Pyrazole Ring | C=N and C=C Stretch | 1400 - 1650 |

| Pyrazole Ring | N-N Stretch | Varies |

| This table provides a general guide to the expected FT-IR peaks. acs.orgnih.govlibretexts.org |

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring in this compound acts as a chromophore, absorbing UV light and promoting electrons to higher energy orbitals. The UV-Vis spectrum of pyrazole derivatives typically shows strong absorption bands in the range of 200-300 nm, which are attributed to π → π* electronic transitions within the aromatic ring system. acs.orgnih.gov

The position and intensity of the absorption maximum (λ_max) can be influenced by the substituents on the pyrazole ring. researchgate.net The presence of the amino group and the butan-2-yl group may cause a slight shift in the λ_max compared to unsubstituted pyrazole. The UV-Vis spectrum is a useful tool for confirming the presence of the pyrazole chromophore and for quantitative analysis. researchgate.net

| Compound Type | Transition | Typical λ_max (nm) |

| Pyrazole Derivatives | π → π* | 200 - 300 |

| The exact λ_max can vary based on substitution and solvent. acs.orgnih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. mdpi.comnist.govmdpi.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for pyrazole derivatives involve cleavage of the pyrazole ring and the loss of small neutral molecules like HCN or N₂. researchgate.net For this compound, fragmentation of the butan-2-yl side chain would also be expected. libretexts.orglibretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule.

A representative fragmentation pattern might include:

Loss of the butyl group.

Cleavage of the pyrazole ring.

Loss of the amino group.

X-Ray Diffraction for Solid-State Molecular Architecture

Furthermore, X-ray diffraction analysis can elucidate intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. nih.gov The amino group of one molecule can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, leading to the formation of extended networks in the solid state. nih.gov These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

Single Crystal X-Ray Crystallography of Pyrazole Amines

Single-crystal X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. While a crystal structure for this compound is not publicly available, analysis of related pyrazole amine structures allows for a reliable prediction of its key structural parameters.

The core of the molecule is the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. In pyrazole derivatives, this ring is generally found to be planar or nearly planar. For instance, in 3-aminopyrazole-4-carboxylic acid, the pyrazole core is closely planar, with a maximum deviation of a core atom from the best-fit plane of only 0.002 Å. iucr.org Similarly, in other substituted pyrazoles, the pyrazole ring maintains a high degree of planarity. mdpi.com

The aminopyrazole moiety is known to participate in extensive hydrogen bonding. In the crystal structure of 3-aminopyrazole-4-carboxylic acid, intermolecular N-H...O hydrogen bonds link the molecules into chains. iucr.orgnih.gov In the solid state of N-aminopyrazole, molecules form a weakly hydrogen-bonded chain. rsc.org For this compound, it is anticipated that the amino group will act as a hydrogen bond donor, and the pyrazole nitrogen atoms will act as acceptors, leading to the formation of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal packing.

The table below presents typical bond lengths and angles observed in pyrazole amine derivatives, which can be considered representative for this compound.

| Bond/Angle | Typical Value (Å/°) | Reference Compound(s) |

| N1-N2 | 1.37 Å | 3-aminopyrazole-4-carboxylic acid |

| N2-C3 | 1.33 Å | 3-aminopyrazole-4-carboxylic acid |

| C3-C4 | 1.41 Å | 3-aminopyrazole-4-carboxylic acid |

| C4-C5 | 1.37 Å | 3-aminopyrazole-4-carboxylic acid |

| C5-N1 | 1.35 Å | 3-aminopyrazole-4-carboxylic acid |

| C3-N(amine) | 1.35 Å | 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile |

| N1-C(alkyl) | ~1.47 Å | N-alkylated pyrazoles |

| ∠N1-N2-C3 | ~112° | 3-aminopyrazole-4-carboxylic acid |

| ∠N2-C3-C4 | ~105° | 3-aminopyrazole-4-carboxylic acid |

| ∠C3-C4-C5 | ~107° | 3-aminopyrazole-4-carboxylic acid |

| ∠C4-C5-N1 | ~108° | 3-aminopyrazole-4-carboxylic acid |

| ∠C5-N1-N2 | ~108° | 3-aminopyrazole-4-carboxylic acid |

Table 1: Predicted Crystallographic Data for this compound based on Analogous Compounds

Analysis of Conformational Features and Intermolecular Interactions

The conformational flexibility of this compound primarily arises from the rotation around the N1-C(butan-2-yl) bond and the orientation of the amino group. The butan-2-yl group, being a chiral and non-planar substituent, will likely adopt a conformation that minimizes steric hindrance with the pyrazole ring.

The amino group at the C3 position is expected to be nearly coplanar with the pyrazole ring to maximize electronic conjugation. In 3-aminopyrazole-4-carboxylic acid, the dihedral angle between the pyrazole core plane and the amino group plane is approximately 37°. iucr.org This indicates a significant degree of pyramidalization at the amino nitrogen, which is a common feature in aminopyrazoles.

Intermolecular interactions play a pivotal role in the supramolecular assembly of pyrazole amines in the solid state. The primary interactions anticipated for this compound are:

N-H...N Hydrogen Bonds: The amino group can form hydrogen bonds with the nitrogen atoms of the pyrazole ring of neighboring molecules, leading to the formation of dimers, chains, or more complex networks. e-journals.iniucr.org This is a very common and strong interaction in aminopyrazole crystals.

π-π Stacking: The electron-rich pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The stacking arrangement can be influenced by the nature and position of the substituents.

C-H...π Interactions: The C-H bonds of the butan-2-yl group can interact with the π-system of the pyrazole ring of adjacent molecules.

The combination of these interactions will dictate the final three-dimensional architecture of the crystal. The presence of the bulky and flexible butan-2-yl group may lead to a more complex packing arrangement compared to pyrazoles with smaller substituents.

| Interaction Type | Donor | Acceptor | Expected Geometry/Distance |

| N-H...N Hydrogen Bond | Amino Group (N-H) | Pyrazole Ring (N) | D...A distance ~2.9-3.2 Å, N-H...N angle ~150-170° |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Interplanar distance ~3.3-3.8 Å |

| C-H...π Interaction | Butan-2-yl (C-H) | Pyrazole Ring | H...centroid distance ~2.5-3.0 Å |

Table 2: Predicted Intermolecular Interactions for this compound

Computational and Theoretical Chemistry Studies of 1 Butan 2 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the structural and electronic properties of molecules. eurasianjournals.com This approach is used to determine the optimized geometry, vibrational frequencies, and various electronic properties of compounds like pyrazole (B372694) derivatives. researchgate.netbohrium.comresearchgate.nettandfonline.com For 1-(Butan-2-yl)-1H-pyrazol-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable conformation (lowest energy state) of the molecule. nih.govclinandmedimages.org

Table 1: Estimated Geometric Parameters of this compound Note: These values are theoretical estimates based on DFT calculations of analogous structures like 3-aminopyrazole (B16455).

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C-C (pyrazole ring) | ~1.39 Å |

| C=N (pyrazole ring) | ~1.34 Å | |

| N-N (pyrazole ring) | ~1.36 Å | |

| C-N (amino group) | ~1.39 Å | |

| N-C (butan-2-yl) | ~1.47 Å | |

| Bond Angle | C-N-N (pyrazole ring) | ~112° |

| N-N-C (pyrazole ring) | ~105° | |

| N-C-C (pyrazole ring) | ~110° |

Hartree-Fock (HF) Level Investigations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While DFT methods include electron correlation to varying degrees, HF theory treats it in a more simplified manner. Often, HF calculations are used as a starting point for more complex, correlated calculations. tandfonline.com Comparing results from both DFT and HF methods can provide a more comprehensive understanding of the electronic structure. tandfonline.com For pyrazole derivatives, both methods are used to predict molecular structures and properties, with DFT often providing results that are in better agreement with experimental data where available.

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Behavior

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. clinandmedimages.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich 3-aminopyrazole ring system, specifically involving the π-system and the lone pair of the amino group. The LUMO is also anticipated to be distributed over the pyrazole ring's π* anti-bonding orbitals. The presence of the electron-donating butan-2-yl group would slightly raise the HOMO energy level compared to unsubstituted 3-aminopyrazole, potentially leading to a slightly smaller energy gap and thus higher reactivity.

Table 2: Estimated Frontier Orbital Energies for this compound Note: These values are theoretical estimates based on DFT/B3LYP/6-311++G* calculations for the analogous compound 3-aminopyrazole. clinandmedimages.org*

| Parameter | Estimated Energy (eV) |

| EHOMO | ~ -5.8 |

| ELUMO | ~ -0.9 |

| Energy Gap (ΔE) | ~ 4.9 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. clinandmedimages.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. mdpi.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound Note: The interactions listed are based on typical findings for substituted pyrazoles and 3-aminopyrazole. clinandmedimages.orgnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Type of Interaction |

| π(C=N) | π(N-N) | High | Intramolecular charge transfer |

| n(N-amino) | π(C=N) | High | Resonance stabilization |

| σ(C-H)butan-2-yl | σ(N-C)pyrazole | Moderate | Hyperconjugation |

| n(N)pyrazole | σ(C-C)pyrazole | Moderate | Intramolecular stabilization |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. nih.govresearchgate.net The synthesis of pyrazoles often involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comchemmethod.com

For this compound, a likely synthetic route involves the reaction of sec-butylhydrazine (B1332173) with a β-ketonitrile, such as cyanoacetone. Computational modeling using DFT could be employed to study this [3+2] cycloaddition reaction. researchgate.netorganic-chemistry.org The calculations would help to understand the regioselectivity of the reaction, i.e., why the sec-butyl group attaches to the N1 position of the pyrazole ring. The model would trace the reaction pathway from reactants through the transition state to the final product, providing Gibbs free energy profiles to predict the most favorable mechanism. researchgate.net

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions, solvation effects, and conformational dynamics. nih.gov By simulating the molecule in a solvent box (e.g., water), MD can predict how the molecule interacts with its environment. rsc.orgrdd.edu.iquomustansiriyah.edu.iq

Chemical Reactivity and Transformation Pathways of 1 Butan 2 Yl 1h Pyrazol 3 Amine

Reactions of the Primary Amine Moiety (e.g., Acylation, Condensation, Oxidation, Reduction)

The primary amine group at the C3 position of the pyrazole (B372694) ring is a key site of reactivity. It can readily undergo acylation, condensation, and oxidation reactions.

Acylation: The exocyclic amino group of 3-aminopyrazoles can be acylated to form the corresponding amides. For instance, the acylation of aminopyrazoles with acyl chlorides can be directed toward the amino group, particularly when the endocyclic pyrazole nitrogen and other reactive groups are protected. mdpi.com A series of 1-acyl/aracyl-3,4-disubstituted-5-aminopyrazoles have been synthesized through the reaction of 1-acyl/aracylhydrazines with ketenedithioacetals. nih.gov In some cases, acylation can be a key step in the synthesis of fused systems, such as the formation of pyrazolo[5,1-b]quinazolin-9(4H)-ones from acylated aminopyrazoles. researchgate.net A cascade Wolff rearrangement/acylation reaction between 5-aminopyrazoles and diazo compounds has also been developed, leading to N-pyrazole amides under metal- and additive-free conditions. acs.orgacs.org

Condensation: The primary amine facilitates condensation reactions with various carbonyl compounds. These reactions are fundamental to the construction of larger, fused heterocyclic systems. For example, 3-aminopyrazoles condense with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. researchgate.netbibliomed.org The reaction of 5-aminopyrazoles with aldehydes and active methylene (B1212753) reagents like malononitrile (B47326) is a well-explored route to pyrazolopyrimidines. researchgate.netarkat-usa.org The initial step often involves the condensation of the active methylene compound with the aldehyde, followed by addition of the aminopyrazole. arkat-usa.org

Oxidation: The primary amine moiety of pyrazol-5-amines can be oxidized to form azo compounds. mdpi.com A notable transformation is the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively synthesize azopyrrole derivatives. This can be achieved through methods involving iodination and oxidation or via a copper-catalyzed oxidative coupling process. nih.govnih.govacs.orgacs.org Oxidants such as tert-butyl hydroperoxide (TBHP) in the presence of iodine or a copper catalyst are effective for this transformation. nih.govacs.org

Reduction: While direct reduction of the primary amine is not a common transformation for this class of compounds, the pyrazole ring system can participate in reduction reactions under certain conditions. However, the focus of reactivity for 1-(butan-2-yl)-1H-pyrazol-3-amine is typically centered on the synthetic utility of its amine and pyrazole functionalities rather than their reduction.

Table 1: Summary of Reactions at the Primary Amine Moiety of Aminopyrazoles

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acyl chlorides, Diazo compounds | N-Pyrazole amides | acs.org, mdpi.com, acs.org, nih.gov |

| Condensation | Aldehydes, β-Dicarbonyl compounds, Malononitrile | Fused heterocycles (e.g., Pyrazolopyrimidines) | arkat-usa.org, researchgate.net, bibliomed.org |

| Oxidation | I₂/TBHP, Cu catalyst/TBHP | Azopyrroles, Azo compounds | nih.gov, acs.org, mdpi.com |

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring in this compound is an aromatic system with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions: The pyrazole ring is considered a π-excessive aromatic heterocycle. Electrophilic substitution reactions preferentially occur at the C4 position, which is the most nucleophilic center of the ring. researchgate.netnih.gov The high reactivity of the C4-carbon of aminopyrazoles towards electrophiles is a well-established characteristic. cdnsciencepub.com This regioselectivity is exploited in various functionalization reactions. For instance, the C4 position can be halogenated or can undergo coupling with various partners. encyclopedia.pubmdpi.com

Nucleophilic Reactions: The nucleophilicity of 5-aminopyrazoles is a subject of detailed study, with several positions exhibiting nucleophilic character. These include the exocyclic NH₂ group, the endocyclic N1-atom, and the C4-carbon (acting as the β-position of an enamine moiety). publish.csiro.aupublish.csiro.au The relative nucleophilicity of these sites can influence the outcome of reactions. For example, in reactions with donor-acceptor cyclopropanes catalyzed by different Lewis acids, the reaction can be directed to either N-alkylation or C(4)-alkylation. rsc.org The C4 position's nucleophilic nature allows it to participate in Michael addition reactions and other cyclocondensation processes. publish.csiro.aupublish.csiro.au Nucleophilic attack on the pyrazole ring itself is less common but can occur at the C3 and C5 positions under specific conditions. nih.gov

Table 2: Regioselectivity in Reactions on the Pyrazole Ring of Aminopyrazoles

| Reaction Type | Position | Description | Reference(s) |

|---|---|---|---|

| Electrophilic Substitution | C4 | Preferred site for electrophilic attack due to being the most nucleophilic ring carbon. | cdnsciencepub.com, researchgate.net, nih.gov |

| Nucleophilic Attack (by external reagent) | C3/C5 | Can occur under specific activating conditions. | nih.gov |

| Nucleophilic Reactivity (of the molecule) | C4, exocyclic NH₂, N1 | The molecule possesses multiple nucleophilic centers that compete in reactions. | publish.csiro.au, publish.csiro.au, rsc.org |

Formation of Fused and Bridged Pyrazole Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

The synthesis of pyrazolo[3,4-b]pyridines is one of the most important applications of 3-aminopyrazoles. These fused systems can be constructed by reacting the aminopyrazole with a 1,3-dielectrophilic synthon. mdpi.com Several established methods include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation with symmetric or unsymmetrical 1,3-dicarbonyl compounds is a classic route. The reaction with non-symmetrical reagents can lead to regioisomeric products, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Gould-Jacobs Reaction: Reaction with reagents like diethyl 2-(ethoxymethylene)malonate can yield 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com

Reaction with Alkynyl Aldehydes: A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), provides a switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Reaction with Azlactones: Heating 5-aminopyrazoles with azlactones under solvent-free conditions can furnish tetrahydro-1H-pyrazolo[3,4-b]pyridines. thieme-connect.com

Reaction with 3-Arylidene-1-pyrrolines: A one-pot reaction proceeds through sequential nucleophilic addition/electrophilic substitution/C–N bond cleavage to give pyrazolo[3,4-b]pyridine derivatives. acs.org

Aminopyrazoles serve as synthons for pyrazole-thiazole hybrid molecules. For instance, N-(5-acetyl-4-methylthiazol-2-yl)-2-cyanoacetamide can be reacted with hydrazonoyl chlorides to produce aminopyrazole derivatives which are themselves thiazole-containing structures. researchgate.net Another approach involves reacting 2-cyano-N-(pyridin-4-yl)acetamide with phenylisothiocyanate, followed by reaction with hydrazonoyl chlorides and ethyl chloroacetate (B1199739) to yield 1,3-thiazole derivatives fused or linked to the pyrazole core. researchgate.net A three-component reaction of hydrazine (B178648) hydrate, isothiocyanates, and 1,3-dicarbonyl compounds, mediated by iodine, can also be used to construct multi-substituted aminopyrazoles that can serve as precursors for further heterocyclization. tandfonline.com

A novel and selective transformation of pyrazol-5-amines is their oxidative dehydrogenative coupling to form azopyrrole derivatives. nih.govnih.govacs.org This reaction represents a unique pathway to N-N bond formation coupled with heterocycle construction. The process can be achieved via two main routes:

Iodination/Oxidation: Using molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP), the reaction proceeds through the simultaneous installation of a C-I bond and an N-N bond. nih.govacs.org

Copper-Catalyzed Oxidative Coupling: A copper catalyst can directly mediate the oxidative coupling of two molecules of the pyrazol-5-amine to form the azopyrrole structure. nih.gov

These reactions are significant as they provide a step-economical route to highly functionalized heteroaromatic azo compounds from readily available aminopyrazoles. nih.gov

Metal-Catalyzed Coupling Reactions Involving Pyrazole Amines

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazole amines.

Copper and palladium catalysts are frequently employed. For example, copper(I) iodide (CuI) can catalyze the oxidative coupling of pyrazol-5-amines to form azopyrroles. nih.govresearchgate.net Copper catalysts have also been used in the C-N coupling reactions of 4-iodo-1H-1-tritylpyrazole with alkylamines possessing a β-hydrogen. researchgate.netnih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been applied to the C4 position of pyrazoles. nih.gov For instance, the Pd(dba)₂-catalyzed C-N coupling of 4-bromo-1-tritylpyrazole with aryl- or alkylamines that lack a β-hydrogen atom proceeds efficiently. nih.gov These metal-catalyzed C-H functionalization reactions provide direct access to a wide range of functionalized pyrazoles, often in a single step, avoiding the need for pre-functionalized substrates. researchgate.net The dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines and pyrazines can also be promoted by copper catalysts, involving the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

Table 3: Examples of Metal-Catalyzed Reactions with Aminopyrazoles

| Metal Catalyst | Reaction Type | Substrate | Product Type | Reference(s) |

|---|---|---|---|---|

| Copper(I) | Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | Azopyrroles | nih.gov |

| Copper(I) | C-N Coupling | 4-Iodo-1H-1-tritylpyrazole + Alkylamines | 4-Alkylaminopyrazoles | nih.gov, researchgate.net |

| Copper(II) | Dimerization / Annulation | 5-Aminopyrazoles | Pyrazole-fused pyridazines/pyrazines | mdpi.com |

| Palladium(0) | C-N Coupling (Buchwald-Hartwig) | 4-Bromo-1-tritylpyrazole + Amines | 4-Aminopyrazoles | nih.gov |

Mechanistic Investigations of Pyrazole Amine Reactions

The chemical behavior of pyrazole amines, including this compound, is governed by a variety of complex and fascinating reaction mechanisms. Elucidating these pathways is crucial for optimizing synthetic routes, predicting product outcomes, and designing novel transformations. Mechanistic investigations, combining experimental evidence with computational modeling, have provided deep insights into the transition states, intermediates, and catalytic cycles that dictate the reactivity of this class of compounds.

Cyclocondensation and Cycloaddition Pathways

The formation of the pyrazole ring itself is a primary area of mechanistic study. The most established method, the Knorr pyrazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com The mechanism proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. acs.org If the 1,3-dicarbonyl substrate is unsymmetrical, the reaction can produce two different regioisomers, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com

Another significant pathway is the [3+2] dipolar cycloaddition, which typically involves reacting a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or alkene. nih.govnih.gov For instance, nitrilimines, often generated in situ from an arylhydrazone, react with vinyl derivatives in a 1,3-dipolar cycloaddition to afford 1,3,5-substituted pyrazoles. nih.gov

Catalytic and Coupling Reaction Mechanisms

Modern synthetic methods often employ catalysts to achieve high efficiency and selectivity. The mechanisms of these catalyzed reactions are a major focus of investigation.

Oxidative Dehydrogenative Coupling: A novel strategy for forming highly functionalized heteroaromatic azo compounds involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.gov In one proposed mechanism, the reaction is initiated by an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to form an N-iodo intermediate. This is followed by homolytic cleavage of the N-I bond to generate a nitrogen radical, which then dimerizes to form a hydrazine intermediate. Subsequent oxidation leads to the final azo-pyrazole product. nih.gov

Copper-Catalyzed Transformations: Copper catalysts are versatile in mediating pyrazole amine reactions. One efficient three-component reaction combines 2,3-allenoates, amines, and nitriles to produce fully substituted pyrazoles. rsc.org The proposed mechanism involves a tandem sequence of conjugate addition, 1,2-addition, and N-N bond formation. rsc.org In other systems, copper catalysis is used for C-H amination. Mechanistic studies of pyridine (B92270) amide (PA)-directed C-4/C-8 amination of 1-naphthylamine, using pyrazole as an oxidant, have explored single-electron transfer (SET) and concerted metalation-deprotonation (CMD) pathways. acs.org Computational analysis suggests that a free radical-cation intermediate generated via an intermolecular SET step is the most favorable pathway for C-4 amination. acs.org

Thiourea-Catalyzed Conjugate Additions: Organocatalysis provides a powerful tool for asymmetric synthesis. The conjugate addition of hydroxylamines to pyrazole crotonate derivatives, for example, can be catalyzed by chiral aminoindanol-derived thioureas. rsc.org Extensive computational studies have shown that the catalyst plays a more complex role than simply stabilizing anions. rsc.orgresearchgate.net The mechanism involves the catalyst's hydroxy group acting in a "proton switch," transferring a proton to facilitate the reaction. rsc.org Calculations of transition states revealed that the relative stability of s-cis and s-trans conformations of the pyrazole ring is crucial, and the catalyst's urea (B33335) group forms hydrogen bonds with different atoms in the transition states leading to the major and minor enantiomers. rsc.org

Theoretical and Computational Findings

Density Functional Theory (DFT) calculations and other computational methods are indispensable for understanding the intricate details of reaction mechanisms at a molecular level. researchgate.netcdnsciencepub.com These studies provide information on the energies of intermediates and transition states, which are often difficult or impossible to observe experimentally. scholaris.ca

Proton Transfer Mechanisms: Proton transfer is a fundamental step in many reactions involving pyrazoles. Theoretical studies have shown that solvents, particularly water, can significantly lower the energy barriers for tautomeric 1,2-proton transfer by forming hydrogen-bonded bridges. mdpi.com The most favorable conditions are often achieved with two water molecules that establish hydrogen bonds with the pyrazole nitrogen atoms, facilitating the proton shuttle. mdpi.com

Reactivity Descriptors: Computational chemistry allows for the calculation of various molecular properties that act as reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov A high HOMO energy indicates a greater propensity for the molecule to donate electrons and react with electrophiles, while a low LUMO energy suggests a higher susceptibility to nucleophilic attack. nih.govacs.org These parameters, along with calculated global reactivity descriptors like chemical hardness and the electrophilicity index, provide a quantitative basis for comparing the reactivity of different pyrazole derivatives. acs.orgbohrium.com

| scienceParameter | descriptionDescription | calculateTypical Value Range |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.0 to 6.5 |

| Chemical Hardness (η) | Resistance to change in electron configuration; calculated as (ELUMO - EHOMO)/2. | 2.5 to 3.25 |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons. | 1.0 to 2.5 |

Substitution Reactions (SN1 vs. SN2): Theoretical studies on the ring-opening of related pyrazabole (B96842) systems by amines have been used to analyze SN1 versus SN2 mechanisms. researchgate.netcdnsciencepub.com These DFT studies, conducted in both gas phase and solution, concluded that the SN2 pathway, involving a direct attack by the amine on the boron center, is energetically more favorable than a stepwise SN1 mechanism. researchgate.netcdnsciencepub.com

Specialized and Rearrangement Mechanisms

Beyond common pathways, pyrazole amines can participate in unique and unexpected transformations.

Thiol-Facilitated Cyclization: A novel, oxidant-free method for synthesizing pyrazole amine thioethers involves a proposed mechanism where a thioether moiety in an intermediate activates an adjacent nitrile group. researchgate.net This activation facilitates a 5-exo-dig cyclization reaction, a process notably promoted by the DMSO solvent. researchgate.net

Dealkylation during Cyclization: In the synthesis of fused pyrazolo[3,4-b]pyridines from chloronicotinonitriles and alkylhydrazines, spontaneous dealkylation has been observed. d-nb.info The proposed mechanism involves the cyclization to form a charged intermediate, which is then attacked by a nucleophile (like a chloride ion or another hydrazine molecule), leading to the loss of the alkyl group. d-nb.info

Applications of Pyrazole Amine Scaffolds in Materials Science and Catalysis

Design and Synthesis of Pyrazole-Based Ligands for Coordination Chemistry

Pyrazole-based ligands are mainstays in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netscilit.com The nitrogen atoms of the pyrazole (B372694) ring act as excellent donors, and the presence of an amine group introduces an additional coordination site, enabling the formation of chelating ligands. These ligands can be systematically designed and synthesized to control the geometry and nuclearity of the resulting metal complexes. researchgate.netub.edu The synthesis often involves the condensation of a hydrazine (B178648) with a β-ketonitrile to form the 3-aminopyrazole (B16455) core, followed by N-alkylation to introduce substituents like the butan-2-yl group. chim.it

The general synthetic approach to N-substituted pyrazoles can also be achieved directly from primary amines, offering a versatile route to a variety of structures. nih.gov The resulting pyrazole-based ligands are crucial in constructing coordination complexes with diverse topologies and potential applications. researchgate.netnih.gov

Chiral Pyrazole Ligands in Asymmetric Catalysis

The introduction of a chiral center, such as the butan-2-yl group in 1-(butan-2-yl)-1H-pyrazol-3-amine, is of paramount importance for asymmetric catalysis. Chiral pyrazole-containing ligands have been successfully employed in a variety of enantioselective transformations. tum.deresearchgate.net For instance, chiral ferrocenyl ligands bearing a pyrazole moiety have been synthesized and characterized for their use in asymmetric catalysis. tum.de

The development of chiral pyrazole-based unnatural α-amino acid derivatives, synthesized via asymmetric reactions catalyzed by chiral phosphoric acids, further highlights the importance of this scaffold in generating stereochemically complex and valuable molecules. bohrium.com Copper-catalyzed asymmetric alkynylation of pyrazole-4,5-diones using chiral ligands demonstrates the potential for creating pyrazolone (B3327878) derivatives with quaternary stereocenters in high yields and enantioselectivities. rsc.org The construction of axially chiral pyrazoles through organocatalytic methods is another significant advancement, with these molecules serving as effective ligands in asymmetric catalysis. rsc.org

Metal-Pyrazole Complexes in Homogeneous Catalysis

Metal-pyrazole complexes are extensively studied for their catalytic activity in a variety of homogeneous reactions. southwales.ac.uknih.gov The electronic properties of the pyrazole ligand, which can be tuned by substituents, directly influence the catalytic performance of the metal center. Protic pyrazoles, those with an N-H group, have been shown to be versatile ligands in homogeneous catalysis due to their proton-responsive nature, which can facilitate metal-ligand cooperation in catalytic cycles. nih.govmdpi.com

Coinage metal complexes supported by pyrazolyl-based ligands have found widespread use in the transformation of unsaturated hydrocarbons. uta.edu Furthermore, cobalt, nickel, and copper complexes with pyrazole-functionalized ligands have been successfully applied in the selective oxidation of styrene (B11656) to benzaldehyde. rsc.org These examples underscore the broad utility of metal-pyrazole complexes in facilitating important chemical transformations.

Pyrazole Amines as Versatile Building Blocks in Organic Synthesis

Aminopyrazoles are highly valued as versatile building blocks in organic synthesis, providing access to a rich diversity of more complex heterocyclic systems. scirp.orgniser.ac.inchim.it The presence of multiple nucleophilic sites allows them to react with various electrophiles, leading to the construction of fused pyrazole systems and other functionalized molecules. chim.it Their utility is demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolopyridines, and other medicinally relevant scaffolds. mdpi.comresearchgate.net

The synthetic flexibility of aminopyrazoles allows for their incorporation into a wide range of compounds with potential biological and material applications. mdpi.comexlibrisgroup.com The development of sustainable synthetic strategies, including flow chemistry, has further enhanced the accessibility and utility of pyrazole-based scaffolds. mdpi.com

Development of Functional Materials Utilizing Pyrazole Scaffolds (e.g., Sensors, Organic Electronics)

The unique photophysical properties of many pyrazole derivatives make them excellent candidates for the development of functional materials. mdpi.comrsc.org Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, making them suitable for use as fluorescent probes and sensors for the detection of metal ions, anions, and biomolecules. mdpi.comrsc.org

The π-conjugated nature of the pyrazole ring, combined with the electronic influence of substituents, allows for the tuning of their optical and electronic properties. This has led to their investigation for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.comrsc.org Fused pyrazole systems are particularly attractive for creating organic optoelectronic materials due to their extended π-conjugation and structural rigidity. mdpi.comresearchgate.netrsc.org

Investigation of Non-Linear Optical (NLO) Properties of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications. NLO materials are crucial for technologies such as optical switching, frequency conversion, and data storage. The NLO response of pyrazole derivatives arises from their molecular structure, which often features a donor-π-acceptor (D-π-A) arrangement that facilitates intramolecular charge transfer. bohrium.comdoi.org

Theoretical and experimental studies have been conducted on various pyrazole derivatives to evaluate their third-order NLO properties, including nonlinear refractive index and nonlinear absorption. doi.orgresearchgate.neteurjchem.com The results have shown that pyrazole-based compounds can exhibit significant NLO responses, making them viable candidates for photonic applications. bohrium.comresearchgate.netbohrium.com The ability to synthetically modify the pyrazole scaffold allows for the systematic optimization of their NLO properties.

Future Research Directions and Methodological Advancements for 1 Butan 2 Yl 1h Pyrazol 3 Amine

Innovations in Synthetic Methodologies and Process Intensification

Future synthetic strategies for 1-(Butan-2-yl)-1H-pyrazol-3-amine will likely move beyond traditional batch processing to embrace process intensification techniques. Flow chemistry, for instance, offers enhanced control over reaction parameters such as temperature and pressure, leading to improved reaction efficiency, safety, and scalability. nih.gov The synthesis of N-substituted pyrazoles, which can be challenging due to regioselectivity, stands to benefit significantly from the precise control offered by continuous-flow reactors. nih.govnih.gov Research in this area would focus on adapting known cyclocondensation or multicomponent reactions for pyrazole (B372694) synthesis into a continuous-flow setup, potentially minimizing the formation of unwanted isomers and improving yields. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. chim.it The application of microwave-assisted synthesis to N-alkylated aminopyrazoles has already shown promise, and future work could optimize these conditions specifically for the synthesis of this compound, potentially from primary amines directly. nih.govmdpi.com

Furthermore, the development of solvent-free or "dry media" reaction conditions, often coupled with microwave or phase-transfer catalysis, represents a significant step forward. researchgate.net These methods reduce environmental impact and simplify product purification. Research into phase-transfer catalysis for the N-alkylation of the pyrazole core could provide a high-yielding and efficient route to the target molecule without the need for harsh solvents. researchgate.net

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and computational chemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like 1H-15N HMBC, can be instrumental in unambiguously determining the regiochemistry of the butan-2-yl substituent and elucidating the tautomeric equilibrium, a key feature of pyrazole chemistry. researchgate.netmdpi.com While the N-substitution in this compound seemingly resolves the tautomerism of the parent aminopyrazole, the potential for other interactions and conformational dynamics remains.

Computational methods, particularly Density Functional Theory (DFT), will play a pivotal role. DFT calculations can predict molecular geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties such as HOMO-LUMO energy gaps and Mulliken atomic charges. mdpi.comresearchgate.net Such studies can provide deep insights into the molecule's reactivity, stability, and potential interaction with biological targets or catalysts. researchgate.net For instance, theoretical studies on related aminopyrazoles have been used to evaluate the relative stabilities of tautomers and to understand the factors governing their reactivity, providing a roadmap for similar investigations into this specific compound. mdpi.com The integration of experimental spectroscopic data with computational models will allow for a highly detailed and accurate characterization of this compound. researchgate.nettandfonline.com

Exploration of New Reactivity Pathways and Green Chemistry Approaches

The functional groups of this compound—the pyrazole ring, the secondary amine, and the alkyl substituent—offer multiple sites for further chemical modification. Future research will explore new reactivity pathways to generate novel derivatives with potentially enhanced properties. The exocyclic amino group is a key nucleophilic site, and its reactions with various electrophiles can lead to a wide array of functionalized compounds. chim.itmdpi.com Investigations into regioselective transformations, such as N-arylation or acylation of the amino group, could yield new families of compounds with diverse chemical structures. nih.govchim.it

A strong emphasis will be placed on green chemistry principles to make the synthesis and modification of pyrazole amines more environmentally benign. This includes the use of water as a reaction medium, which is a significant departure from traditional organic solvents. thieme-connect.com The development of aqueous synthetic methods for pyrazoles, often facilitated by catalysts, is an active area of research. thieme-connect.comjapsonline.com Additionally, the use of eco-friendly catalysts like polyethylene (B3416737) glycol (PEG) for reactions such as the protection of amine groups represents a sustainable approach that could be applied to manage the reactivity of this compound in multi-step syntheses. japsonline.comjapsonline.comresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are another cornerstone of green chemistry that could be exploited to build the aminopyrazole scaffold efficiently. mdpi.com

Development of Novel Catalytic Systems Utilizing Pyrazole Amines

Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. semanticscholar.orgmdpi.com The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it an attractive candidate for the development of new ligands and catalytic systems.

Future research could focus on synthesizing metal complexes with this aminopyrazole as a ligand. These complexes could then be evaluated for their catalytic activity in various organic transformations. Copper- and palladium-catalyzed reactions are particularly relevant, as pyrazole ligands have been successfully employed in cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. chim.it The development of catalysts based on this specific aminopyrazole could explore how the steric and electronic properties of the butan-2-yl group influence catalytic efficiency and selectivity.

Furthermore, the design of catalysts that mimic enzymatic processes is a growing field. Pyrazole-based ligands have been used to create artificial metalloenzymes. semanticscholar.org Research could be directed towards using this compound to construct catalysts for specific reactions, such as oxidation or hydrogenation, leveraging the cooperative effects between the metal center and the ligand framework. mdpi.com The use of modified molecular sieves or other solid supports to immobilize these pyrazole-based catalysts could also be explored to create reusable and more sustainable catalytic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Butan-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted propenones with hydrazine derivatives. For example, similar pyrazoles are synthesized using hydrazine and carboxylic acids under reflux in ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMSO), and catalysts (e.g., triethylamine). Evidence from a German patent (DE4333659) highlights the use of hydrazinium salts in aqueous alcohols with acid catalysis, achieving yields >70% for structurally related 4-arylmethyl pyrazolamines .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm amine and pyrazole ring positions (e.g., δ 8.87 ppm for pyridyl protons in analogs ).

- X-ray diffraction : Single-crystal analysis resolves stereochemistry, as demonstrated for a hydroxyethyl-substituted pyrazole analog .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 215 for a cyclopropyl derivative ).

Q. What preliminary biological activities have been reported for pyrazole-3-amine derivatives?

- Methodological Answer : Pyrazolamines are screened for antibacterial, analgesic, and anti-inflammatory activity. For example, 3-arylpyrazoles showed inhibition against Gram-positive bacteria (MIC = 8–32 µg/mL) via agar dilution assays . In vitro glucose uptake assays in hepatocytes identified pyrazole-containing benzamides as glucokinase activators, suggesting metabolic applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps, polarizability, and charge distribution. For a hydroxyethylpyrazole analog, DFT revealed electron-deficient regions at the pyrazole ring, guiding electrophilic substitution strategies . Software like Gaussian or ORCA can model substituent effects (e.g., butan-2-yl vs. cyclopropyl groups) on reactivity .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazolamines?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or substituent positioning. For example:

- Positional isomers : 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine vs. -3-amine show distinct antibacterial profiles due to amine group orientation .

- Substituent effects : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, affecting in vivo efficacy .

Q. How is SHELX software utilized in refining crystal structures of pyrazolamine derivatives?

- Methodological Answer : SHELXL refines X-ray data by optimizing bond lengths, angles, and thermal parameters. For example, SHELXPRO was used to interface crystallographic data for a pyridylpyrazole derivative, achieving R-factors <5% . SHELXD’s dual-space recycling is effective for solving structures with twinning or high symmetry .

Q. What reaction optimization strategies improve regioselectivity in pyrazole ring functionalization?

- Methodological Answer : Regioselectivity is controlled by:

- Catalysts : Copper(I) bromide and cesium carbonate promote cross-coupling at the C4 position in N-cyclopropyl derivatives .

- Protecting groups : Boc-protected amines direct functionalization to the pyrazole ring’s C5 position, as seen in sulfonamide synthesis .

Q. How do structural modifications (e.g., halogenation, aryl substitution) enhance the compound’s bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.